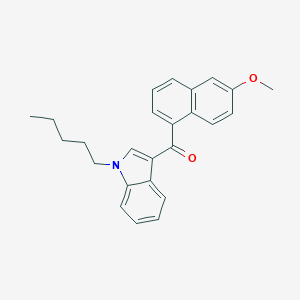

2-(2,3-Dimethoxyphenyl)propan-2-ol

Descripción general

Descripción

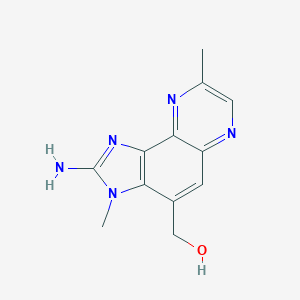

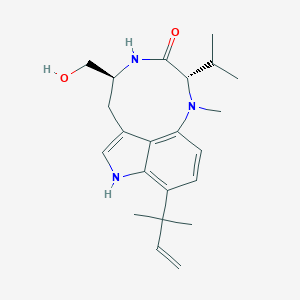

2-(2,3-Dimethoxyphenyl)propan-2-ol is a chemical compound that features prominently in various chemical studies due to its unique structure and potential applications. While direct studies on this exact compound are limited, related research provides insights into similar compounds, offering a proxy understanding of its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of compounds similar to 2-(2,3-Dimethoxyphenyl)propan-2-ol often involves asymmetric reactions, key among them being asymmetric dihydroxylation. For instance, the asymmetric synthesis of a related neolignan utilizes AD-mix-β for preparing chiral threo-glycerol derivatives, highlighting a method that could potentially apply to the synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol (Ding et al., 2011).

Molecular Structure Analysis

Studies on similar compounds have employed techniques like FT-IR, FT-Raman, and single-crystal X-ray diffraction for structure characterization. For example, a compound with a close structure was analyzed through these methods, providing insights into its molecular geometry and confirming its crystal system, which may offer parallels to understanding 2-(2,3-Dimethoxyphenyl)propan-2-ol's structure (Kumar et al., 2016).

Chemical Reactions and Properties

The reactivity and interaction patterns of compounds structurally akin to 2-(2,3-Dimethoxyphenyl)propan-2-ol, such as their ability to form hydrogen bonds and undergo specific reactions, are pivotal. For instance, the conformational analysis of related derivatives in different environments reveals substantial interactions like hydrogen bonding, which plays a crucial role in determining the compound's chemical behavior (Nitek et al., 2020).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline form, can be inferred from related studies. For instance, the synthesis and characterization of closely related compounds provide valuable data on their crystalline structure and stability, which are essential for understanding 2-(2,3-Dimethoxyphenyl)propan-2-ol's physical characteristics (Salian et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for forming derivatives, are crucial. For example, the study of beta-adrenoceptor blocking agents, including derivatives with structural similarities, provides insights into the chemical properties that could be relevant to 2-(2,3-Dimethoxyphenyl)propan-2-ol, highlighting its interaction with biological receptors (Rzeszotarski et al., 1979).

Aplicaciones Científicas De Investigación

Biodiesel Production : Modi et al. (2006) reported that propan-2-ol can effectively convert crude oils from jatropha, karanj, and sunflower into biodiesel, with reusability maintained over 12 cycles. This highlights its potential in sustainable biofuel production (Modi et al., 2006).

Corrosion Inhibition : Chafiq et al. (2020) discovered that derivatives of propan-2-ol, specifically 2-MPOD and 3-MPOD, effectively inhibit mild steel corrosion in acidic environments, offering environmentally friendly protection for steel in such conditions (Chafiq et al., 2020).

Polymerization Initiators : Rosspeintner et al. (2009) found that DPD and its derivatives, including propan-2-ol-related compounds, are efficient initiators for two-photon-induced radical polymerizations, due to their planar geometry and analogous reaction pathway to benzophenone (Rosspeintner et al., 2009).

Anticonvulsant Activity : Thirumurugan et al. (2006) showed that N1-(2,4-dimethoxyphenyl)-N4-(propan-2-one)semicarbazone exhibits significant anticonvulsant activity in mice without neurotoxicity, comparable to clobazam in elevating GABA levels (Thirumurugan et al., 2006).

Antifungal Applications : Lima-Neto et al. (2012) found that certain triazole derivatives of propan-2-ol exhibit strong antifungal properties against Candida strains, suggesting potential pharmaceutical applications (Lima-Neto et al., 2012).

Catalysis in Organic Synthesis : Wada et al. (1999) reported that 1,8-dimethoxy-9-phenylxanthen-9-ol, a related compound, shows higher basicity and reactivity than similar compounds, suggesting its potential as a catalyst in organic synthesis (Wada et al., 1999).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

2-(2,3-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-11(2,12)8-6-5-7-9(13-3)10(8)14-4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHYYRNYYWZERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C(=CC=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303637 | |

| Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dimethoxyphenyl)propan-2-ol | |

CAS RN |

153390-68-2 | |

| Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

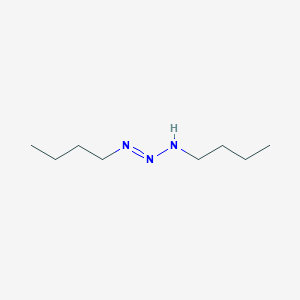

![Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B48888.png)